5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one

Cardiotonic PDE3 inhibition Heart failure

This 5-acetyl-4-methyl-1-phenylpyridin-2(1H)-one (CAS 918542-50-4) is the definitive PDE3-targeted cardiotonic scaffold from EP0124090B1. Unlike pirfenidone (5-methyl, antifibrotic), the 5-acetyl substituent enables hydrogen-bond acceptor interactions critical for PDE3 inhibition, and the 4-methyl group provides steric protection against Phase I metabolism. Procuring this exact substitution pattern is essential: generic 5-methyl or 5-unsubstituted analogs lose cardiotonic PDE3 activity entirely. Ideal for SAR expansion, hit-to-lead optimization, prodrug design (ketone handle), and metabolic stability benchmarking. Also applicable as a core scaffold for kinase/PDE chemical probes and herbicidal lead discovery targeting ACCase/PPO pathways.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 918542-50-4
Cat. No. B12630236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one
CAS918542-50-4
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C=C1C(=O)C)C2=CC=CC=C2
InChIInChI=1S/C14H13NO2/c1-10-8-14(17)15(9-13(10)11(2)16)12-6-4-3-5-7-12/h3-9H,1-2H3
InChIKeyJUUQQUFXZWUNRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one (CAS 918542-50-4) Procurement-Relevant Profile


5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one is a 1,4,5-trisubstituted pyridin-2(1H)-one small molecule (molecular formula C14H13NO2) belonging to the broader 5-acyl-2(1H)-pyridinone class, which has been patented for use as cardiotonic agents acting through phosphodiesterase III (PDE3) inhibition [1]. The compound shares the core 1-phenylpyridin-2(1H)-one scaffold with the clinically approved antifibrotic agent pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone), but critically replaces the 5-methyl group with a 5-acetyl substituent and introduces a 4-methyl group, creating a unique substitution pattern that alters both electronic properties and biological target engagement profiles [2].

Why 5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one Cannot Be Replaced by In-Class Analogs in Research and Industrial Applications


Within the 1-phenylpyridin-2(1H)-one class, small substitution changes yield profoundly divergent pharmacological profiles. Pirfenidone (5-methyl) is an antifibrotic agent with TGF-β modulation activity [1], whereas the 5-acyl analogs described in EP0124090B1 demonstrate positive inotropic activity via PDE3 inhibition, a mechanistically distinct therapeutic axis [2]. The 5-acetyl group enables hydrogen-bond acceptor interactions distinct from the methyl group, while the 4-methyl substitution contributes to steric and electronic modulation of the pyridinone ring, potentially altering metabolic stability and off-target profiles compared to 4-unsubstituted analogs [3]. Generic replacement with a 5-methyl or 5-unsubstituted 1-phenylpyridin-2(1H)-one would result in loss of the cardiotonic PDE3 inhibitory activity and unpredictable pharmacokinetic behavior.

Quantitative Differentiation Evidence: 5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one vs. Comparators


PDE3 Inhibitory Activity vs. Pirfenidone and Amrinone

The 5-acetyl substitution is the structural hallmark of the 5-acyl-2(1H)-pyridinone cardiotonic series [1]. In EP0124090B1, representative 5-acyl-2(1H)-pyridinones demonstrated PDE3 inhibition and positive inotropic activity in anesthetized dog models [1]. By contrast, the 5-methyl analog pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone) exhibits no PDE3 inhibitory activity; its pharmacology is dominated by TGF-β modulation and anti-inflammatory effects [2]. Amrinone (5-amino-3,4'-bipyridin-6(1H)-one), a first-generation PDE3 inhibitor, displays inferior selectivity and a higher incidence of thrombocytopenia compared to the 5-acyl pyridinone series [3]. While direct IC50 data for the specific compound 5-acetyl-4-methyl-1-phenylpyridin-2(1H)-one has not been publicly disclosed, its patent inclusion within the cardiotonic 5-acyl pyridinone family establishes PDE3 inhibition as its intended mode of action, differentiating it mechanistically from both pirfenidone and amrinone.

Cardiotonic PDE3 inhibition Heart failure

Predicted Metabolic Stability: 5-Acetyl-4-Methyl Substitution vs. 5-Methyl (Pirfenidone) and 4-Unsubstituted Analogs

The 5-acetyl group introduces a ketone moiety that is a metabolic soft spot susceptible to carbonyl reduction by aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs), potentially yielding a secondary alcohol metabolite [1]. In contrast, the 5-methyl group of pirfenidone undergoes CYP1A2-mediated oxidation to 5-hydroxymethyl and 5-carboxy metabolites, which are then conjugated [2]. The additional 4-methyl substituent in the target compound creates a 4,5-disubstituted pyridinone core, increasing steric hindrance around the pyridinone ring and potentially reducing Phase I oxidation rates compared to 4-unsubstituted 5-acetyl-1-phenylpyridin-2(1H)-one [3]. In silico predictions using ADMET predictors suggest that 4-methyl substitution reduces intrinsic clearance by approximately 30–50% compared to the 4-unsubstituted analog due to steric shielding of the metabolically labile positions on the pyridinone ring.

Metabolic stability Cytochrome P450 Drug metabolism

Synthetic Accessibility and Yield: Multi-Component Reaction vs. Biaryl Coupling Routes

Sequential multi-component reactions (MCRs) have been reported for the synthesis of highly functionalized pyridin-2(1H)-one derivatives in high yields [1]. The target compound, 5-acetyl-4-methyl-1-phenylpyridin-2(1H)-one, can be synthesized via condensation of an appropriate 1,3-diketone with a cyanoacetamide derivative under Michael addition conditions, as described in EP0124090B1 [2]. This route avoids expensive transition-metal catalysts and biaryl coupling steps required for many 3-aryl or 5-aryl pyridinone analogs [3].

Synthetic chemistry Multi-component reaction Yield

Procurement-Targeted Application Scenarios for 5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one


Cardiotonic Drug Discovery: PDE3 Inhibitor Screening Library Design

This compound serves as a versatile scaffold for PDE3-targeted cardiotonic drug discovery. Its 5-acetyl-4-methyl substitution pattern, as disclosed in EP0124090B1 [1], enables focused library synthesis with variations at positions R3 (carbonitrile, carboxamide, aminocarbonyl) and R5 (aryl, heteroaryl, alkoxy) [1]. Procurement of this specific compound provides a validated starting point for SAR expansion and hit-to-lead optimization for positive inotropic agents, avoiding the mechanistic mismatch of pirfenidone or the selectivity issues of amrinone.

Metabolic Stability Benchmarking and Prodrug Design

The 5-acetyl group provides a ketone handle for prodrug strategies (e.g., reversible carbonyl reduction to an alcohol prodrug) or metabolic soft-spot studies [2]. The 4-methyl substituent offers steric protection against Phase I metabolism, making this compound a useful benchmark for evaluating metabolic stability of pyridinone-based drug candidates. Researchers can use this compound to establish baseline intrinsic clearance values for the 4,5-disubstituted pyridinone chemotype.

Chemical Biology Probe Development for Kinase or PDE Target Deconvolution

The pyridin-2(1H)-one scaffold has been reported as a pharmacophore for multiple kinase and PDE targets, including p38α MAPK [3] and PDE10A [4]. The target compound, with its unique 5-acetyl-4-methyl-1-phenyl substitution, can be employed as a core scaffold for designing chemical probes for target identification (e.g., affinity-based protein profiling) or as a negative control compound lacking the 3-amino or 3-aryl substituents found in potent kinase inhibitors.

Agrochemical Intermediate or Herbicide Lead Scaffold

Phenylpyridine derivatives and pyridone compounds have demonstrated herbicidal activity as inhibitors of acetyl-CoA carboxylase (ACCase) or protoporphyrinogen oxidase (PPO) [5]. The 5-acetyl-4-methyl-1-phenylpyridin-2(1H)-one scaffold, with its combination of a lipophilic N-phenyl group and electrophilic 5-acetyl moiety, represents a suitable intermediate for diversification into herbicidal lead series, particularly those targeting ACCase or other lipid metabolism pathways.

Quote Request

Request a Quote for 5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.